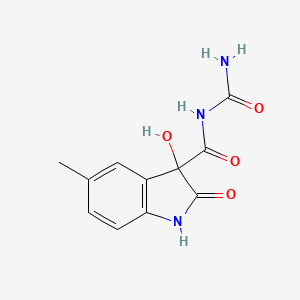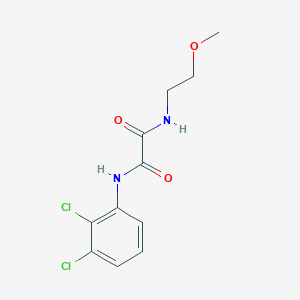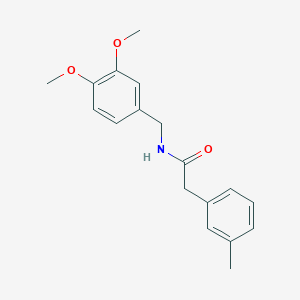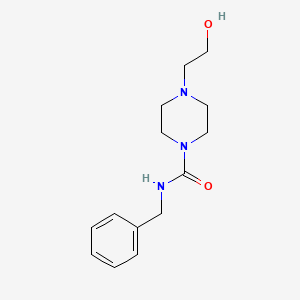
2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide has shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research, where it has been found to exhibit anti-cancer properties. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide is not fully understood. However, studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the production of inflammatory cytokines, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and to decrease the levels of inflammatory cytokines. It may also have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide in lab experiments is its potential as a therapeutic agent for various diseases. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide. These include further studies on its potential as an anti-cancer and anti-inflammatory agent, as well as its neuroprotective effects. Additionally, research could focus on developing more efficient synthesis methods and exploring the compound's potential for use in drug delivery systems.
Conclusion:
In conclusion, 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide is a promising compound with potential applications in various scientific research fields. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it an interesting subject for further studies. However, more research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethyl-2-thienyl)acrylamide involves the reaction of 2,4-dimethoxyphenyl isocyanate with 5-ethyl-2-thiophenecarboxylic acid, followed by the reaction with acryloyl chloride. The resulting compound is then treated with potassium cyanide to yield the final product.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-4-14-6-7-15(24-14)9-12(11-19)18(21)20-16-8-5-13(22-2)10-17(16)23-3/h5-10H,4H2,1-3H3,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBGVRWSOVBGPY-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-(2,4-dimethoxyphenyl)-3-(5-ethylthiophen-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-1-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B5293726.png)



![1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5293762.png)
![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)


![4-ethyl-5-[1-(3-hydroxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5293780.png)

![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[(3S)-2-oxoazepan-3-yl]amino}nicotinamide](/img/structure/B5293794.png)

![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5293822.png)